molecular formula C23H28N4O5 B2896297 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 898432-08-1

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Katalognummer: B2896297
CAS-Nummer: 898432-08-1
Molekulargewicht: 440.5
InChI-Schlüssel: WNDXJHFBBBZHBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex ethanediamide derivative featuring a 1,3-benzodioxole moiety at the N-terminus and a substituted piperazine-ethyl group at the N′-terminus.

Eigenschaften

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-26-9-11-27(12-10-26)19(16-3-6-18(30-2)7-4-16)14-24-22(28)23(29)25-17-5-8-20-21(13-17)32-15-31-20/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDXJHFBBBZHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole and 4-methoxyphenyl derivatives. These intermediates are then subjected to condensation reactions with oxalyl chloride to form the oxalamide structure. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The oxalamide group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide might be studied for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the development of new drugs.

Medicine

In medicine, this compound could be investigated for its therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with three analogs from the literature, emphasizing key structural differences and their implications:

Compound Molecular Formula Molecular Weight Key Substituents Potential Implications
Target Compound : N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide C₂₄H₂₈N₄O₅* ~476.5 g/mol† - 4-Methoxyphenyl (ethyl bridge)
- 4-Methylpiperazine
Enhanced lipophilicity (methoxy group); potential CNS activity due to piperazine moiety.
Analog 1 : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydrofuran-2-ylmethyl)ethanediamide C₂₇H₃₀FN₅O₅ 548.57 g/mol - 4-Fluorophenyl (piperazine)
- Tetrahydrofuran-methyl (N′-terminus)
Fluorine may improve metabolic stability; tetrahydrofuran enhances solubility.
Analog 2 : N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide C₂₅H₃₀ClN₅O₃ 513.50 g/mol - 5-Chloro-2-methoxyphenyl
- 1-Methyl-2,3-dihydroindole (ethyl bridge)
Chlorine increases electronegativity; indole moiety may confer serotonin receptor affinity.
Analog 3 : N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N′-(2-fluorophenyl)ethanediamide C₂₇H₂₇FN₄O₄ 490.5 g/mol - Phenylpiperazine
- 2-Fluorophenyl (N′-terminus)
Phenylpiperazine may enhance dopamine receptor binding; ortho-fluorine affects sterics.

*Calculated based on structural similarity; †Estimated using ChemDraw.

Key Structural and Functional Insights:

Piperazine Modifications :

  • The 4-methylpiperazine in the target compound and Analog 2 may reduce polarity compared to 4-phenylpiperazine (Analog 3) or 4-(4-fluorophenyl)piperazine (Analog 1) . Phenyl-substituted piperazines are often associated with enhanced receptor binding in CNS-targeting agents.
  • The fluorine in Analog 1’s piperazine group could improve metabolic stability by resisting oxidative degradation .

Aromatic Substituent Effects :

  • The 4-methoxyphenyl group in the target compound increases lipophilicity relative to Analog 3’s 2-fluorophenyl , which may influence blood-brain barrier permeability.
  • Chlorine in Analog 2 introduces steric and electronic effects that could enhance interactions with hydrophobic binding pockets .

Terminal Group Variations: The tetrahydrofuran-methyl group in Analog 1 likely improves aqueous solubility compared to the target compound’s simpler ethanediamide terminus .

Methodological Considerations

Structural comparisons were inferred using crystallographic software (e.g., SHELXL for refinement and WinGX/ORTEP for visualization ). While experimental data (e.g., binding affinities, pharmacokinetics) are absent in the provided evidence, substituent trends align with established principles in medicinal chemistry, such as halogenation for stability and aromatic groups for receptor targeting.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the benzodioxole moiety. A common approach includes:

  • Step 1 : Preparation of the benzodioxol-5-yl intermediate via coupling with oxalyl chloride or activated esters (e.g., using EDC/HOBt) .
  • Step 2 : Introduction of the 4-methoxyphenyl and 4-methylpiperazine groups via nucleophilic substitution or reductive amination. Solvents like DMF or DMSO are critical for stabilizing intermediates .
  • Step 3 : Final amide bond formation under controlled pH and temperature to minimize side reactions .
    Methodological Note : Optimize yield (>60%) via HPLC monitoring and purity (>95%) using recrystallization or column chromatography .

Basic: How is the compound structurally characterized, and what analytical techniques resolve ambiguities in functional group assignment?

  • Core Techniques :
    • NMR : 1H^1H and 13C^{13}C NMR confirm amide linkages, benzodioxole aromaticity, and piperazine/methoxyphenyl substituents .
    • HRMS : Validates molecular formula (e.g., C₂₃H₂₆N₄O₅) and detects isotopic patterns .
    • X-ray Crystallography : Resolves stereochemical ambiguities in the ethylenediamide backbone .
      Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals in the piperazine region .

Advanced: What computational strategies predict the compound’s biological targets, and how are molecular dynamics (MD) simulations applied?

  • Docking Studies : Screen against malaria targets (e.g., falcipain-2/3) using AutoDock Vina. The benzodioxole and piperazine groups show strong binding to cysteine protease active sites .
  • MD Simulations : Microsecond-scale simulations (e.g., GROMACS) reveal stable interactions with falcipain-2’s catalytic dyad (Cys42 and His174), validated by RMSD and hydrogen bond analysis .
    Data Contradiction : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states of the piperazine nitrogen under physiological pH .

Advanced: How do in vivo models validate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Mouse Models : Administer 50 mg/kg (oral/IP) to assess brain permeability (critical for CNS targets). LC-MS/MS quantifies plasma/tissue concentrations .
  • PD Markers : Measure cognitive improvement (e.g., Morris water maze) or parasite load reduction (malaria models) .
    Challenge : Low solubility may require formulation with cyclodextrins or nanoemulsions .

Advanced: How does this compound compare structurally and functionally to analogs like quinolinyl oxamide derivatives (QODs)?

  • Structural Comparison :

    FeatureTarget CompoundQODs
    Core ScaffoldEthanediamideOxamide-linked quinoline
    Key Moieties4-Methylpiperazine, benzodioxoleTetrahydroquinoline, benzodioxole
    BioactivityFalcipain inhibition, CNS modulationAntimalarial, protease inhibition
  • Functional Insight : The 4-methylpiperazine group enhances blood-brain barrier penetration compared to QODs .

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Case Example : If in vitro IC₅₀ for enzyme inhibition is low (nM range) but in vivo efficacy is weak:
    • Check metabolic stability (e.g., CYP450 assays) .
    • Use deuterium labeling to track metabolite formation .
    • Adjust dosing regimens (e.g., sustained-release formulations) .
      Key Reference : Cross-validate with analogues showing improved microsomal stability .

Advanced: How is the compound’s selectivity for target vs. off-target receptors assessed?

  • Panel Screening : Test against GPCRs (e.g., serotonin, dopamine receptors) due to the piperazine moiety’s promiscuity .
  • Cryo-EM : Resolve binding modes to off-targets like 5-HT₂A .
  • Safety Margin : Calculate ratio of IC₅₀ for primary target vs. hERG channel inhibition (cardiotoxicity risk) .

Advanced: What chemical modifications improve solubility without compromising activity?

  • Modification Strategies :
    • Introduce PEGylated side chains on the piperazine nitrogen .
    • Replace methoxyphenyl with polar groups (e.g., sulfonamides) .
  • Validation : Measure logP (target <3) and aqueous solubility (≥50 µM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.